4-Butylcyclohexanol

Übersicht

Beschreibung

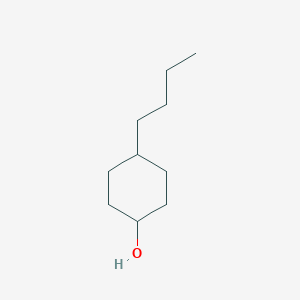

4-Butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol derived from cyclohexane, where a butyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers, which can influence its physical and chemical properties. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Butylcyclohexanol can be synthesized through the hydrogenation of 4-butylcyclohexanone. The reduction of 4-butylcyclohexanone can be achieved using different reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an alcoholic solvent like ethanol or methanol at room temperature .

Another method involves the catalytic hydrogenation of 4-butylphenol using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced by the hydrogenation of 4-butylcyclohexanone using a catalytic system composed of rhodium on a support material like alumina (Al2O3) or silica (SiO2). The reaction is carried out in the presence of hydrogen fluoride (HF) or boron trifluoride (BF3) as co-catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

4-Butylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), sodium hypochlorite (NaOCl)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 4-Butylcyclohexanone

Reduction: 4-Butylcyclohexane

Substitution: 4-Butylcyclohexyl chloride, 4-Butylcyclohexyl bromide

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Butylcyclohexanol is a cyclic alcohol with the molecular formula and a CAS number of 98-52-2. It exhibits unique properties that make it suitable for use in topical applications, particularly due to its ability to modulate sensory nerve responses.

Treatment for Sensitive Skin

Recent studies have highlighted the effectiveness of this compound in treating sensitive skin conditions. A formulation containing this compound demonstrated significant anti-stinging and anti-burning effects in vivo. Clinical trials showed that it reduced stinging sensations by up to 78% and burning sensations by up to 80% within just three minutes of application .

Key Findings:

- Mechanism of Action: The compound acts at a cellular level by intercepting irritation signals before they reach neuro-receptors, thereby increasing the skin's tolerance threshold .

- Clinical Efficacy: In controlled studies, formulations with this compound significantly decreased the release of pro-inflammatory mediators, effectively alleviating symptoms associated with sensitive skin .

Moisturizing Effects

In addition to its soothing properties, this compound has been incorporated into moisturizers aimed at managing conditions like seborrheic dermatitis. A study demonstrated that a moisturizer containing this compound improved skin hydration and reduced transepidermal water loss, leading to fewer disease exacerbations among participants .

Table 1: Efficacy of this compound in Dermatological Formulations

| Study Reference | Application | Key Results |

|---|---|---|

| Sensitive Skin Treatment | Reduced stinging by 78%, burning by 80% | |

| Moisturizer for Seborrheic Dermatitis | Improved hydration, reduced disease relapses |

Fragrance Industry

This compound is also utilized in the fragrance industry due to its pleasant odor profile. Its stability and compatibility with various fragrance components make it a valuable ingredient in perfumes and scented products.

Chemical Synthesis

The compound serves as an intermediate in organic synthesis processes, particularly in the production of other cyclic compounds. Its stereochemistry can be manipulated through oxidation-reduction reactions, highlighting its versatility in chemical manufacturing .

Case Study 1: Sensitive Skin Relief

A double-blind study involving participants with sensitive skin showed that those using a cream formulated with this compound experienced significant relief from symptoms such as erythema and stinging compared to a placebo group .

Case Study 2: Long-term Efficacy for Seborrheic Dermatitis

In another clinical trial focusing on seborrheic dermatitis, patients using a moisturizer containing both this compound and licochalcone A reported sustained improvements over several weeks without the need for corticosteroid intervention .

Wirkmechanismus

The mechanism of action of 4-Butylcyclohexanol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

4-Butylcyclohexanol can be compared with other similar compounds, such as:

4-tert-Butylcyclohexanol: Similar in structure but with a tert-butyl group instead of a butyl group.

Cyclohexanol: Lacks the butyl group, making it less hydrophobic and with different reactivity.

4-Butylcyclohexanone: The ketone form of this compound, which is more reactive in oxidation-reduction reactions.

These comparisons highlight the unique properties and applications of this compound in various fields.

Biologische Aktivität

4-Butylcyclohexanol, a cyclic alcohol with the chemical formula C10H20O, has garnered attention for its biological activity, particularly in dermatological applications. This article explores its efficacy, mechanisms of action, and safety profile based on recent studies.

- Chemical Name : this compound

- CAS Number : 13491-79-7

- Molecular Weight : 156.26 g/mol

- Structure :

Chemical Structure of this compound

Research indicates that this compound acts primarily as a TRPV1 antagonist , which plays a critical role in sensory perception and inflammatory responses. By inhibiting TRPV1 activation, this compound can potentially alleviate sensations associated with sensitive skin, such as burning and stinging .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces the activation of TRPV1 receptors. This reduction correlates with decreased release of pro-inflammatory mediators like PGE2 and inhibition of NFκB signaling pathways, which are crucial in inflammatory processes .

Sensitive Skin Treatment

A notable application of this compound is in the formulation of treatments for sensitive skin. In a clinical study involving controlled, single-blind, randomized trials, formulations containing this compound showed significant efficacy in reducing subjective symptoms such as erythema and stinging upon topical application .

Study Findings:

- Participants : Adults with self-reported sensitive skin.

- Results :

- Immediate relief from stinging and burning sensations.

- Reduction in erythema post-shaving when combined with licochalcone A, another anti-inflammatory agent.

Safety Profile

The safety assessment of this compound indicates it is not genotoxic and does not present significant risks for skin sensitization or respiratory toxicity. The compound has been classified under Cramer Class I, suggesting low toxicity potential .

| Toxicity Type | Assessment Result |

|---|---|

| Genotoxicity | Non-genotoxic |

| Skin Sensitization | No significant concern |

| Reproductive Toxicity | NOAEL > 50 mg/kg/day |

| Developmental Toxicity | NOAEL > 437 mg/kg/day (in analogs) |

Case Studies

-

Study on Sensitive Skin :

- Objective : Evaluate the effectiveness of this compound in reducing sensitivity symptoms.

- Methodology : Participants applied a cream containing the compound over a period.

- Outcome : Significant reduction in erythema and subjective discomfort reported post-treatment.

- Fragrance Safety Evaluation :

Q & A

Basic Research Questions

Q. How can researchers determine the purity of 4-butylcyclohexanol using its physical and chemical properties?

- Methodological Answer : Utilize techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to compare observed properties (e.g., refractive index: 1.462 , boiling point: 87.9°C ) with literature values. Differential scanning calorimetry (DSC) can verify melting behavior. Cross-reference CAS 21862-63-5 and molecular formula (C₁₀H₂₀O ) to confirm structural integrity.

Q. What are the standard protocols for synthesizing this compound in a laboratory setting?

- Methodological Answer : Employ catalytic hydrogenation of 4-butylcyclohexanone (CAS 98-53-3, structurally related to ) using palladium-on-carbon (Pd/C) under hydrogen gas. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product formation using infrared (IR) spectroscopy to detect the hydroxyl (-OH) stretch at ~3200-3600 cm⁻¹. Purify via fractional distillation .

Q. How should researchers handle discrepancies in reported physicochemical data (e.g., melting points) for this compound?

- Methodological Answer : Cross-validate data using multiple analytical methods (e.g., HPLC, NMR) and consult authoritative databases like PubChem (CID 7391 ) or Reaxys. Consider factors such as isomer purity (e.g., axial vs. equatorial conformers ) and solvent effects during measurements .

Advanced Research Questions

Q. What strategies are effective for analyzing the stereochemical conformation of this compound in solution?

- Methodological Answer : Perform dynamic NMR studies to assess ring-flipping kinetics and quantify axial/equatorial equilibrium. Computational modeling (e.g., density functional theory (DFT)) can predict preferred conformers based on steric effects of the tert-butyl group . Compare results with X-ray crystallography data if single crystals are obtainable .

Q. How can researchers investigate the compound’s role in reaction mechanisms (e.g., as a chiral auxiliary or hydrogen-bond donor)?

- Methodological Answer : Design kinetic experiments using isotopically labeled this compound (e.g., deuterated hydroxyl groups) to track proton transfer pathways. Pair with spectroscopic techniques (e.g., FT-IR, Raman) to monitor intermediate formation. Reference analogous cyclohexanol derivatives in catalytic systems .

Q. What methodologies are suitable for resolving contradictions in toxicity or reactivity studies of this compound?

- Methodological Answer : Conduct systematic reproducibility trials under controlled conditions (e.g., inert atmosphere, standardized purity thresholds). Apply contradiction analysis frameworks (e.g., TRIZ principles ) to identify variables like trace impurities (e.g., residual ketone from synthesis) or solvent interactions .

Q. How can computational models predict the environmental fate or biodegradation pathways of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Validate via microbial degradation assays (e.g., OECD 301D) and liquid chromatography-mass spectrometry (LC-MS) to identify metabolites. Cross-reference EPA DSSTox or ECHA guidelines .

Q. Ethical and Methodological Considerations

Q. What ethical practices are critical when publishing data on this compound?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Disclose synthetic byproducts, safety hazards (e.g., flammability: flash point 87.9°C ), and environmental risks. Follow institutional safety protocols for storage and disposal, as outlined in SDS documents .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Document detailed synthetic procedures (e.g., catalyst loading, reaction time) and analytical parameters (e.g., NMR pulse sequences, column specifications for GC). Share raw data in open-access repositories and provide spectral fingerprints for peer validation .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for interpreting conflicting results in thermodynamic studies (e.g., enthalpy of vaporization)?

- Methodological Answer : Apply error propagation analysis to account for instrumental uncertainties. Use multivariate regression to isolate variables (e.g., temperature, pressure). Compare datasets with literature values from SciFinder or Reaxys, prioritizing peer-reviewed journals over non-academic sources .

Eigenschaften

IUPAC Name |

4-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-9-5-7-10(11)8-6-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUANGSLQWFBVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048204 | |

| Record name | 4-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70568-60-4 | |

| Record name | 4-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.